1-(3-Bromo-5-fluorophenyl)ethanone
Overview
Description
1-(3-Bromo-5-fluorophenyl)ethanone is a chemical compound with the molecular formula C₈H₆BrFO. It has a molecular weight of 217.04 g/mol .
Synthesis Analysis
The synthesis of 1-(3-Bromo-5-fluorophenyl)ethanone involves several steps. The compound can be synthesized from secondary alcohols using ammonium bromide and Oxone . The process involves the reaction of a compound of formula II in the presence of magnesium or an organometallic reagent of formula III R 1 M 2 X (III), wherein R 1 is C I -C 4 alkyl; M 2 is Li or Mg and X is halogen or absent; with a compound of formula IV CF 3 -C (O)-R 2 (IV), wherein R 2 is halogen, hydroxyl, C I -C 4 alkoxy, (di-C I -C 4 alkyl)amino, OC (O)CF 3, phenoxy or OM 1; wherein M 1 is Lithium, Magnesium, Sodium or Potassium .Molecular Structure Analysis
The molecular structure of 1-(3-Bromo-5-fluorophenyl)ethanone can be represented by the InChI code 1S/C8H6BrFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 .Physical And Chemical Properties Analysis
1-(3-Bromo-5-fluorophenyl)ethanone is a solid at room temperature. It has a molecular weight of 217.04 g/mol and a density of 1.5±0.1 g/cm3. Its boiling point is 257.9±25.0 °C at 760 mmHg .Scientific Research Applications
Organic Chemistry
1-(3-Bromo-5-fluorophenyl)ethanone is a chemical compound used in scientific research, particularly in the field of organic chemistry . It has a molecular weight of 217.04 and its linear formula is C8H6BrFO .
Synthesis of alpha-Bromoketones
One notable application of 1-(3-Bromo-5-fluorophenyl)ethanone is in the synthesis of alpha-Bromoketones . This process involves the use of secondary alcohols, ammonium bromide, and Oxone .
Method of Application
The method involves a one-pot strategy to synthesize alpha-Bromoketones from secondary alcohols using ammonium bromide and Oxone . The reaction is carried out under specific conditions, and the resulting product is 2-Bromo-1-(3-fluorophenyl)ethanone .
Results and Outcomes
The product, 2-Bromo-1-(3-fluorophenyl)ethanone, is a yellow liquid . Its 1H NMR (400 MHz, CDCl 3) is δ(ppm) = 7.79 -7.76 (m, 2H), 7.70 7.66 (m, 1H), 7.5 7.46 (m, 1H), 7.35-7.29 (m, 1H), 4.42 (s, 2H). Its 13C NMR (125 MHz, CDCl 3) is δ (ppm) = 190.10, 162.84 (d, J= 248.85 Hz), 135.93 (d, = 6.35 Hz), 130.54 (d, J= 7.26 Hz), 124.70 (d, J= 2.72 Hz), 121.04 (d, J= 21.79 Hz), 115.68 (d, J= 22.70 Hz), 30.44 .
Synthesis of Quinoline Derivatives
1-(3-Bromo-5-fluorophenyl)ethanone can be used in the synthesis of quinoline derivatives . Quinoline derivatives have been found to have therapeutic potential .
Method of Application
The method involves using aniline, phenanthrene aldehydes, and vinyl pyrrolidone as starting materials . Amino Diel–Alder reactions are applied .
Results and Outcomes
The in vitro antimicrobial potential of the synthesized quinoline derivatives was evaluated against various bacterial strains such as V. cholera, B. subtilis, K. pneumoniae, S. aureus, and E. coli .
Pharmaceutical Intermediates
1-(3-Bromo-5-fluorophenyl)ethanone is also used as an intermediate in the production of pharmaceuticals .
Method of Application
The specific method of application can vary depending on the final pharmaceutical product being synthesized .
Results and Outcomes
The outcomes can also vary, but the end result is typically a pharmaceutical product that can be used for therapeutic purposes .
Synthesis of Quinoline Derivatives
1-(3-Bromo-5-fluorophenyl)ethanone can be used in the synthesis of quinoline derivatives . Quinoline derivatives have been found to have therapeutic potential .
Method of Application
The method involves using aniline, phenanthrene aldehydes, and vinyl pyrrolidone as starting materials . Amino Diel–Alder reactions are applied .
Results and Outcomes
The in vitro antimicrobial potential of the synthesized quinoline derivatives was evaluated against various bacterial strains such as V. cholera, B. subtilis, K. pneumoniae, S. aureus, and E. coli .
Pharmaceutical Intermediates
1-(3-Bromo-5-fluorophenyl)ethanone is also used as an intermediate in the production of pharmaceuticals .
Method of Application
The specific method of application can vary depending on the final pharmaceutical product being synthesized .
Results and Outcomes
The outcomes can also vary, but the end result is typically a pharmaceutical product that can be used for therapeutic purposes .
Safety And Hazards
1-(3-Bromo-5-fluorophenyl)ethanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDXPUDHZBCYGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547830 | |
Record name | 1-(3-Bromo-5-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluorophenyl)ethanone | |
CAS RN |
105515-20-6 | |
Record name | 1-(3-Bromo-5-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-bromo-5-fluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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